2,5-Bis(1,1-dimethylbutyl)hydroquinone
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Overview
Description
2,5-Bis(1,1-dimethylbutyl)hydroquinone is an organic compound with the molecular formula C18H30O2. It is a derivative of hydroquinone, where the hydrogen atoms at the 2 and 5 positions of the benzene ring are replaced by 1,1-dimethylbutyl groups. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(1,1-dimethylbutyl)hydroquinone typically involves the alkylation of hydroquinone. One common method is the Friedel-Crafts alkylation reaction, where hydroquinone reacts with 1,1-dimethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(1,1-dimethylbutyl)hydroquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced back to hydroquinone derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or ferric chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydroquinone derivatives.
Scientific Research Applications
2,5-Bis(1,1-dimethylbutyl)hydroquinone has several scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in preventing oxidative damage in biological systems.
Industry: It is used as a stabilizer in various industrial processes, including the production of rubber and plastics.
Mechanism of Action
The mechanism of action of 2,5-Bis(1,1-dimethylbutyl)hydroquinone primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action is facilitated by the presence of hydroxyl groups on the benzene ring, which can undergo redox cycling.
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: The parent compound, which lacks the 1,1-dimethylbutyl groups.
2,5-Di-tert-butylhydroquinone: A similar compound with tert-butyl groups instead of 1,1-dimethylbutyl groups.
2,5-Dimethylhydroquinone: A derivative with methyl groups at the 2 and 5 positions.
Uniqueness
2,5-Bis(1,1-dimethylbutyl)hydroquinone is unique due to the presence of bulky 1,1-dimethylbutyl groups, which enhance its antioxidant properties and make it more effective in stabilizing polymers and preventing oxidative damage compared to its simpler analogs.
Properties
CAS No. |
57246-09-0 |
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Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2,5-bis(2-methylpentan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C18H30O2/c1-7-9-17(3,4)13-11-16(20)14(12-15(13)19)18(5,6)10-8-2/h11-12,19-20H,7-10H2,1-6H3 |
InChI Key |
ZHUWKKIRCLKYNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CCC)O |
Origin of Product |
United States |
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